molecular formula C10H12OS B14672980 Benzene, [(2-methyl-2-propenyl)sulfinyl]- CAS No. 43161-07-5

Benzene, [(2-methyl-2-propenyl)sulfinyl]-

Katalognummer: B14672980
CAS-Nummer: 43161-07-5
Molekulargewicht: 180.27 g/mol
InChI-Schlüssel: IFQWVWJLSNFCEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, [(2-methyl-2-propenyl)sulfinyl]- is an organic compound with the molecular formula C10H12S It is a derivative of benzene, where a sulfinyl group is attached to the benzene ring via a 2-methyl-2-propenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(2-methyl-2-propenyl)sulfinyl]- typically involves the reaction of benzene with 2-methyl-2-propenyl sulfoxide under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.

Industrial Production Methods

In an industrial setting, the production of Benzene, [(2-methyl-2-propenyl)sulfinyl]- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, [(2-methyl-2-propenyl)sulfinyl]- undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the sulfinyl group can direct incoming electrophiles to specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Aluminum chloride (AlCl3) as a catalyst

Major Products Formed

    Oxidation: Benzene, [(2-methyl-2-propenyl)sulfonyl]-

    Reduction: Benzene, [(2-methyl-2-propenyl)thio]-

    Substitution: Various substituted benzene derivatives depending on the electrophile used

Wissenschaftliche Forschungsanwendungen

Benzene, [(2-methyl-2-propenyl)sulfinyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Benzene, [(2-methyl-2-propenyl)sulfinyl]- exerts its effects involves the interaction of the sulfinyl group with various molecular targets. The sulfinyl group can participate in redox reactions, influencing the oxidative state of the environment. Additionally, the benzene ring can interact with aromatic receptors, affecting biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzene, [(2-methyl-2-propenyl)thio]-
  • Benzene, [(2-methyl-2-propenyl)sulfonyl]-
  • Benzene, [(2-methoxy-2-propenyl)]-

Uniqueness

Benzene, [(2-methyl-2-propenyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The sulfinyl group can undergo specific redox reactions that are not possible with the thio or sulfonyl analogs, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

43161-07-5

Molekularformel

C10H12OS

Molekulargewicht

180.27 g/mol

IUPAC-Name

2-methylprop-2-enylsulfinylbenzene

InChI

InChI=1S/C10H12OS/c1-9(2)8-12(11)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3

InChI-Schlüssel

IFQWVWJLSNFCEG-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CS(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.